2-Bromo-3,4,6-trifluorobenzenethiol

描述

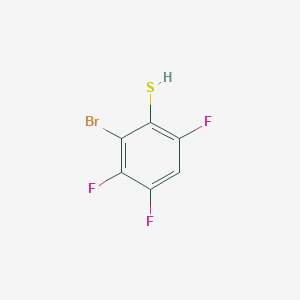

2-Bromo-3,4,6-trifluorobenzenethiol (C₆HBrF₃S) is a halogenated aromatic thiol characterized by a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 3, 4, and 5. The thiol (-SH) group at position 1 confers distinct reactivity, particularly in nucleophilic substitution and metal coordination. The electron-withdrawing effects of bromine and fluorine substituents enhance the acidity of the thiol proton compared to unsubstituted benzenethiol (pKa ~6.5), making it a stronger acid.

属性

分子式 |

C6H2BrF3S |

|---|---|

分子量 |

243.05 g/mol |

IUPAC 名称 |

2-bromo-3,4,6-trifluorobenzenethiol |

InChI |

InChI=1S/C6H2BrF3S/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H |

InChI 键 |

OTGHWSXBRMOMMW-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C(=C1F)S)Br)F)F |

产品来源 |

United States |

科学研究应用

2-Bromo-3,4,6-trifluorobenzenethiol is utilized in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

作用机制

The mechanism by which 2-Bromo-3,4,6-trifluorobenzenethiol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

相似化合物的比较

Substituent Position and Electronic Effects

- The nitro groups are stronger electron-withdrawing groups (EWGs) than fluorine, leading to higher acidity in derivatives (e.g., carboxylic acids). However, the absence of a thiol group limits direct reactivity comparisons. Reported melting points (m.p.) for its esters (e.g., methyl ester: m.p. 109°C) suggest higher thermal stability compared to thiols due to stronger intermolecular forces .

2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid (C₈H₃BrClF₃O₂) :

This benzoic acid derivative features bromine, chlorine, and a trifluoromethyl group. The trifluoromethyl group increases lipophilicity significantly, which is relevant for drug design. The carboxylic acid group (pKa ~2.8) is more acidic than the thiol in 2-Bromo-3,4,6-trifluorobenzenethiol, but the latter’s sulfur-based reactivity (e.g., disulfide formation) offers unique applications .

Functional Group Comparisons

(3-Bromo-4-fluorophenyl)[...]amine derivatives :

Aryl amines with bromo and fluoro substituents (e.g., ) exhibit different electronic profiles. The amine group is electron-donating, contrasting with the thiol’s EWG nature. Such amines are more nucleophilic at the aromatic ring but less reactive in thiol-specific reactions (e.g., thiol-ene click chemistry) .- Diethyl N-5-[...]thienoyl-L-glutamate: Thiophene-based compounds with ester and thioether groups highlight the versatility of sulfur-containing moieties. However, the benzenethiol’s direct -SH group enables faster radical scavenging or metal chelation compared to thioethers .

Limitations and Knowledge Gaps

Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, such as nitrobenzoates () and fluorinated benzoic acids (). Further studies measuring its pKa, crystallographic data, and reaction kinetics are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。